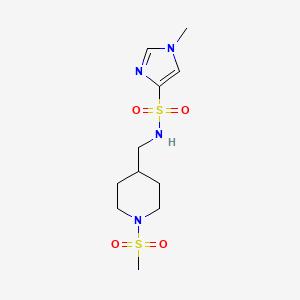

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4S2/c1-14-8-11(12-9-14)21(18,19)13-7-10-3-5-15(6-4-10)20(2,16)17/h8-10,13H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOPCNAWXZQUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole ring : A five-membered aromatic ring that contributes to its biological activity.

- Piperidine moiety : A six-membered saturated ring that enhances solubility and bioavailability.

- Methylsulfonyl group : This functional group is crucial for the compound's interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 332.40 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Anticancer Studies

A study investigating the effects of imidazole derivatives on cancer cell lines demonstrated that compounds with similar structures exhibited significant inhibition of cell growth. For instance, derivatives with a methyl group at the imidazole position showed enhanced activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values as low as 50 nM .

Pain Management Research

Research focused on NAAA inhibitors has indicated that compounds like this compound can effectively reduce inflammatory pain responses in animal models. These findings suggest a promising avenue for developing new analgesics based on this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Pharmacological Implications

- : The quinazolinyl substituent introduces a planar aromatic system, which may favor interactions with hydrophobic enzyme pockets, though the dimethylimidazole could reduce solubility .

- and : These benzoimidazole derivatives, repositioned for antimalarial activity, show that bulky substituents (e.g., phenethyl groups) improve efficacy against parasitic targets but may limit blood-brain barrier penetration .

- : The oxolane substituent increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the methylsulfonyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.